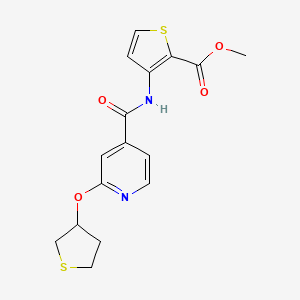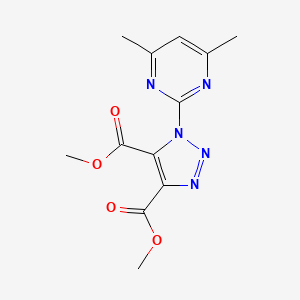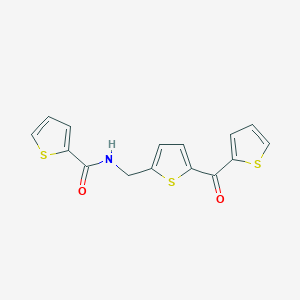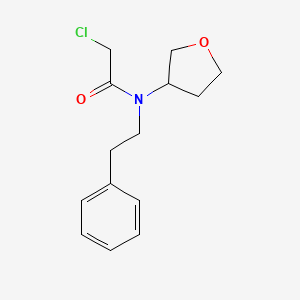
4-bromo-N-cyclohexyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-cyclohexyl-3-nitrobenzamide (BCNB) is a synthetic compound that has been extensively studied for its chemical, biochemical, and physiological properties. It is a member of the class of compounds known as nitrobenzamides, which are characterized by the presence of a nitro group attached to a benzene ring. BCNB is an important research tool, as it has been used to study the effects of nitrobenzamides on various biological systems.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Molecular Design
Research on crystal engineering and molecular design demonstrates the significance of structural interactions in the synthesis and characterization of complex molecular structures. For instance, the exploration of hydrogen bonds and halogen bonds in crystal engineering reveals how these interactions can be utilized for crystal design. Molecular tapes mediated by strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, as well as the amide dimer tape and iodo⋯nitro interaction in orthogonal directions, showcase the intricate balance between polarizability and structural insulation within crystal structures (Saha, Nangia, & Jaskólski, 2005). Similarly, the graded selection of hydrogen bonds and halogen bonds for isolating ternary cocrystals emphasizes the strategic exploitation of amide-acid and I···O2N supramolecular synthons for designing complex molecular architectures (Tothadi & Desiraju, 2013).
Spectroscopic Properties and Biological Activity
The synthesis, crystal structure, and spectroscopic properties of related compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, provide insights into structure-property relationships and potential biological activities. Density functional theory (DFT) calculations, along with spectroscopic methods, allow for the detailed analysis of such compounds, revealing their potential antitumor activities based on electrochemical measurements and cell line assays (He et al., 2014).
Vibrational Spectroscopic Analysis and Electro-optical Applications
Vibrational spectroscopic analysis, such as FTIR and FT-Raman spectra, plays a crucial role in understanding the electronic structure of molecules. For N-(4-Bromophenyl)-4-nitrobenzamide, comparative studies using different DFT methods have facilitated the optimization of its geometry and the calculation of vibrational frequencies. The outcomes from these analyses indicate potential uses in electro-optical applications due to the hyperpolarizability values, hinting at the relevance of such compounds in the development of antibacterial drugs (Dwivedi & Kumar, 2019).
Catalytic and Synthetic Applications
The catalytic and synthetic applications of related nitrobenzamide compounds are highlighted in various studies. For example, the use of nickel(II)-diamine complexes in enantioselective Michael additions illustrates the versatility of nitrobenzamide derivatives in organic synthesis, showcasing their potential in creating chiral molecules with high yields and enantioselectivities (Evans, Mito, & Seidel, 2007).
Eigenschaften
IUPAC Name |
4-bromo-N-cyclohexyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-7-6-9(8-12(11)16(18)19)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLMKAHJFNUPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)


![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)
![N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B2838868.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2838871.png)
